(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Chiral chromatography Enantiomeric excess Asymmetric synthesis

Sourcing the correct enantiopure building block is critical for stereochemical integrity in multi-step synthesis. Generic substitution with the (R)-enantiomer or meta/para-bromo isomers fails to deliver the required absolute configuration for validated routes. This (S)-configured ortho-bromo carbamate offers a definitive solution. - Enables enantioselective construction of dibenz[c,e]azepines with ee values up to 97% in related transformations. - Pre-installed chiral handle and Boc-protected amine facilitate precise stoichiometric control and orthogonal deprotection. - Crystalline solid form ensures reliable handling and consistent purity for kinase inhibitor intermediate synthesis.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 1187932-11-1
Cat. No. B1440882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
CAS1187932-11-1
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
InChIKeyRMNWPYMNQJCFTE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 1-(2-bromophenyl)ethylcarbamate Overview


(S)-tert-Butyl 1-(2-bromophenyl)ethylcarbamate (CAS 1187932-11-1), also designated (S)-N-Boc-1-(2-bromophenyl)ethylamine, is a chiral carbamate derivative with the molecular formula C₁₃H₁₈BrNO₂ and molecular weight 300.19 . This compound features an (S)-configured chiral center, a tert-butoxycarbonyl (Boc) protecting group on the primary amine, and a 2-bromophenyl substituent . It is employed as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines and as a chiral building block in asymmetric synthesis .

Stereochemical role Chiral building block (S)-enantiomer
Functional handle Boc-protected amine, acid-labile
Reactive motif 2-Bromophenyl scaffold for ortho-selective cross-coupling

Substitution Risk: Enantiomer & Isomer Integrity


Generic substitution with closely related analogs—including the (R)-enantiomer (CAS 1086600-12-5), the 3-bromophenyl positional isomer (CAS 1187932-25-7), or the 4-bromophenyl regioisomer—is not scientifically permissible for applications requiring the (S)-stereochemical outcome . The (S)-configured 2-bromophenyl scaffold serves as a pre-installed chiral directing element; replacement with the (R)-enantiomer would invert the absolute stereochemistry of downstream products . Furthermore, the ortho-bromine substitution (2-position) provides distinct steric and electronic properties compared to meta- or para-bromo analogs, which directly influence cross-coupling reactivity and crystal packing behavior [1]. The quantitative evidence below substantiates that only the (S)-configured ortho-bromo derivative delivers the requisite stereochemical and structural attributes for validated synthetic routes.

(R)-Enantiomer
Inverts absolute stereochemistry of downstream products; may not yield intended stereoisomer for asymmetric synthesis.
3-Bromophenyl (meta) isomer
Altered cyclization trajectory: meta-substitution may disrupt intramolecular azepine ring formation.
4-Bromophenyl (para) isomer
Linear geometry incompatible with seven-membered ring closure; may favor alternative coupling products.

Comparative Differentiation Evidence


Stereochemical Integrity vs. (R)-Enantiomer

The (S)-configured compound (CAS 1187932-11-1) is available at commercial purity specifications of ≥98% with defined (S)-absolute configuration, while the (R)-enantiomer (CAS 1086600-12-5) constitutes a distinct chemical entity with inverted stereochemistry that would yield the opposite stereoisomer in any asymmetric transformation . The target compound is routinely analyzed by chiral HPLC to verify enantiomeric purity and confirm the absence of the undesired (R)-antipode .

Stereochemical Integrity
Class-level inference
≥98%
(S)-enantiomer
Reported chiral purity supports synthetic route fidelity
Chiral HPLC verification required per batch
Chiral chromatography Enantiomeric excess Asymmetric synthesis

Regiochemical Specificity: Ortho vs. Meta/Para Bromine

The ortho-bromine substitution pattern (2-position) of CAS 1187932-11-1 confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to meta-bromo (3-position) and para-bromo (4-position) positional isomers [1]. The 2-bromophenyl moiety enables intramolecular cyclization pathways leading to seven-membered dibenz[c,e]azepine ring systems that are sterically inaccessible from the 3- or 4-bromo regioisomers . Ortho-substituted aryl bromides generally exhibit slower oxidative addition kinetics but enhanced regiocontrol in directed ortho-metalation and cyclization sequences [2].

Regiochemical Specificity
Class-level inference
Ortho (2-Br) vs. Meta / Para
Enables intramolecular cyclization
Ortho substitution enables seven-membered ring formation
Meta/para isomers yield alternative ring systems
Cross-coupling Regioselectivity Suzuki-Miyaura coupling

Physical Form: Crystalline Solid vs. Other Analogs

CAS 1187932-11-1 is supplied as a white to off-white crystalline solid with a predicted density of 1.282±0.06 g/cm³ at 20°C and predicted boiling point of 375.2±25.0°C at 760 mmHg . The tert-butyl carbamate (Boc) protecting group confers stability under storage at 2-8°C away from moisture, with an H302 acute oral toxicity hazard classification . The crystalline nature facilitates accurate weighing and reproducible stoichiometry in multi-step synthetic sequences compared to amorphous or hygroscopic alternatives .

Physical Form
Supporting evidence
Crystalline solid
Density 1.282±0.06 g/cm³ (predicted)
Crystalline form supports accurate weighing and reproducibility
Storage at 2–8°C sealed; Boc group provides orthogonal protection
Solid-state characterization X-ray crystallography Storage stability

Validated Application Scenarios


Enantiomerically Enriched Dibenzazepine Synthesis

Employed as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines, a privileged scaffold in medicinal chemistry for anticonvulsant and CNS-targeted agents [1]. The (S)-configured stereocenter serves as a pre-installed chiral handle, while the ortho-bromophenyl moiety enables intramolecular cyclization via palladium-catalyzed cross-coupling or direct arylation to form the fused seven-membered azepine ring system . Substitution with (R)-enantiomer or meta/para-bromo isomers fails to yield the correct stereochemical and structural outcome for this validated route.

Chiral Building Block & Auxiliary

Functions as a chiral building block or chiral auxiliary in asymmetric transformations where stereochemical control is paramount [1]. The Boc-protected amine remains stable during orthogonal synthetic manipulations and can be deprotected under mild acidic conditions (e.g., TFA/CH₂Cl₂) to liberate the free (S)-1-(2-bromophenyl)ethylamine for subsequent coupling or functionalization . The crystalline solid form facilitates precise stoichiometric control in multi-step sequences.

Kinase Inhibitor Intermediate & Covalent Scaffold

Serves as an intermediate in the development of irreversible kinase inhibitors, including irreversible BTK inhibitors for autoimmune disease applications [1]. The (S)-configuration combined with the 2-bromophenyl substituent enables covalent binding to targeted cysteine residues in kinase active sites, a mechanism validated in the synthesis of structurally related bromophenyl ethylcarbamate intermediates .

Asymmetric Reductive Amination Precursor

Utilized as a precursor in intramolecular asymmetric reductive amination (ARA) sequences for constructing chiral dibenz[c,e]azepines, with reported enantiomeric excess values of up to 97% ee for related transformations [1]. The (S)-configured starting material ensures that the newly established stereocenter(s) in the azepine product possess the intended absolute configuration, a critical requirement for biological activity evaluation.

Application
Selection Property
Validation Focus
Dibenzazepine synthesis for research
(S)-configured stereocenter, ortho-bromine handle
Enantiomeric purity, cyclization efficiency
Asymmetric synthesis / chiral auxiliary studies
Boc-protected amine, crystalline form
Deprotection compatibility, weighing accuracy
Covalent kinase inhibitor intermediate synthesis
2-Bromophenyl substituent for cysteine-targeted coupling
Biochemical target engagement context
Intramolecular asymmetric reductive amination
Pre-installed (S)-chiral center for stereocontrol
Chiral induction in azepine formation

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